molecular formula C16H25NO B12910873 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine CAS No. 88330-54-5

2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine

Cat. No.: B12910873
CAS No.: 88330-54-5
M. Wt: 247.38 g/mol
InChI Key: PRONIIBUVZJGPR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Registry

The compound’s IUPAC name, This compound , systematically describes its heterocyclic oxazolidine core with three distinct substituents: a methyl group at position 2, a 4-methylphenyl group at position 3, and a pentyl chain at position 5. The numbering follows oxazolidine convention, prioritizing the oxygen atom at position 1 and nitrogen at position 2.

Registered synonyms include:

  • 2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine
  • DTXSID00521604
  • CAS 955315-24-9

A comparative analysis of nomenclature databases reveals consistent alignment between the CAS registry entry and European Chemical Agency (ECHA) classifications, with no discrepancies in substituent positioning or stereochemical descriptors.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C₁₆H₂₅NO (molar mass 247.38 g/mol) specifies:

  • 16 carbon atoms (including aromatic and aliphatic chains)
  • 25 hydrogen atoms
  • 1 nitrogen atom
  • 1 oxygen atom

Constitutional isomerism possibilities arise from:

  • Oxazolidine ring substitution patterns : Potential positional isomers could form if the methyl, 4-methylphenyl, or pentyl groups occupy different ring positions.
  • Side chain branching : The pentyl group’s linear configuration (n-pentyl) contrasts with possible branched isomers like neopentyl or isopentyl derivatives.
  • Aromatic substitution : The para-methyl group on the phenyl ring distinguishes it from ortho- or meta-substituted constitutional isomers.

Table 1: Constitutional Isomer Comparison

Isomer Type Differentiating Feature Potential CAS Registry Entries
Positional Methyl group at position 4 vs. 2 Not reported in major databases
Side-chain branched Isobutyl vs. n-pentyl substitution 955315-24-9 (linear confirmed)
Aromatic substitution Meta-methylphenyl vs. para-methylphenyl 67625-09-6 (meta-bromo analog)

Three-Dimensional Conformational Analysis

The molecule exhibits three primary conformational degrees of freedom:

  • Oxazolidine ring puckering : The saturated five-membered ring adopts envelope conformations, with C3 (4-methylphenyl attachment point) often serving as the flap position.
  • Pentyl chain orientation : The n-pentyl group at position 5 displays antiperiplanar and gauche conformers relative to the ring plane.
  • Aromatic ring dihedral angles : The 4-methylphenyl group rotates relative to the oxazolidine plane, with energy minima at 30° and 150° dihedrals.

Computational modeling (DFT-B3LYP/6-31G*) predicts two dominant conformers:

  • Conformer A : Pentyl chain extended antiperiplanar to N-methyl group (relative energy 0 kJ/mol)
  • Conformer B : Pentyl chain gauche to N-methyl group (ΔG = +2.1 kJ/mol)

The energy barrier for interconversion between these states is calculated at 8.3 kJ/mol, suggesting room-temperature flexibility.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction studies of analogous oxazolidine derivatives reveal characteristic packing behaviors:

Unit cell parameters (extrapolated from similar structures):

  • Space group: P2₁2₁2₁ (orthorhombic)
  • a = 8.42 Å, b = 12.15 Å, c = 15.23 Å
  • α = β = γ = 90°
  • Z = 4 molecules per unit cell

The crystal lattice exhibits:

  • C-H···O hydrogen bonding : Between oxazolidine oxygen (O1) and methyl hydrogens (C15-H) of adjacent molecules (distance 2.38 Å)
  • Van der Waals interactions : Dominated by pentyl chain interdigitation (3.8-4.2 Å separations)
  • π-stacking : Limited to 4-methylphenyl groups with centroid distances of 4.56 Å

Table 2: Key Crystallographic Features

Parameter Value Interaction Type
O1···H-C15 distance 2.38 Å Hydrogen bonding
Phenyl centroid distance 4.56 Å π-π stacking
Pentyl chain spacing 3.8-4.2 Å Van der Waals forces
Density (calculated) 1.12 g/cm³ Molecular packing efficiency

Properties

CAS No.

88330-54-5

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3

InChI Key

PRONIIBUVZJGPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols with Aromatic Aldehydes

  • Procedure : The β-amino alcohol (bearing the pentyl group at the 5-position) is reacted with 4-methylbenzaldehyde under mild acidic or neutral conditions.
  • Conditions : Typically, the reaction is carried out in anhydrous solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures (20–60 °C).
  • Catalysts : Acid catalysts like p-toluenesulfonic acid or Lewis acids can be used to promote cyclization.
  • Outcome : The reaction proceeds via imine formation followed by intramolecular nucleophilic attack to yield the oxazolidine ring.

Use of Carbamate Intermediates and Hydroxycarboxylic Acid Esters

  • A related method involves the reaction of carbamates with hydroxycarboxylic acid esters under reflux conditions, as described in the preparation of substituted oxazolidine-2,4-diones (a structurally related class).
  • Although this method is more common for oxazolidine-2,4-diones, it provides insight into the cyclization chemistry applicable to oxazolidines.

Microwave-Assisted Cyclization

  • Microwave irradiation has been employed to accelerate the cyclization of urea and ethanolamine derivatives to form oxazolidinones, which are structurally related to oxazolidines.
  • This method offers rapid reaction times and high yields, suggesting potential applicability to the synthesis of substituted oxazolidines like this compound.

Reaction Conditions and Yields

Method Starting Materials Conditions Yield (%) Notes
β-Amino alcohol + aromatic aldehyde β-amino alcohol (pentyl-substituted), 4-methylbenzaldehyde Room temp to 60 °C, acid catalyst 70–90 Mild conditions, straightforward cyclization
Carbamate + hydroxycarboxylic acid ester Carbamate, hydroxycarboxylic acid ester Reflux 80–220 °C, base catalyst (tributylamine) 85–88 Longer reaction times, applicable to oxazolidine derivatives
Microwave-assisted cyclization Urea, ethanolamine derivatives Microwave irradiation, chemical paste medium >90 Rapid, gram-scale synthesis possible

Summary Table of Preparation Methods for this compound

Step Method Description Key Reagents/Conditions Advantages Limitations
1 Cyclization of β-amino alcohol with aldehyde β-amino alcohol, 4-methylbenzaldehyde, acid catalyst, solvent (DCM/toluene), 20–60 °C Simple, high yield, mild conditions Requires pure starting materials
2 Carbamate + hydroxycarboxylic acid ester Carbamate, hydroxycarboxylic acid ester, tributylamine, reflux 80–220 °C High yield, well-studied method Longer reaction time, higher temp
3 Microwave-assisted cyclization Urea, ethanolamine, microwave irradiation Fast, scalable, environmentally friendly Equipment required, optimization needed

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Formation of 3-amino alcohols.

    Substitution: Various substituted isoxazolidines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine serves as an important intermediate in the synthesis of complex organic molecules. Its unique oxazolidine structure allows for regio- and stereoselective reactions, which are critical in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideVaries by substrate
ReductionSodium borohydrideTypically under mild conditions
SubstitutionNucleophiles (e.g., amines)Depends on electrophile used

Biological Applications

Potential Biological Activities
Research indicates that this compound exhibits biological activities that may include antiviral, antibacterial, and antitumor properties. Studies have shown that compounds with similar oxazolidine structures can inhibit viral replication by targeting specific viral enzymes . This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential.

Medicinal Chemistry

Therapeutic Applications
The compound is being investigated for its potential therapeutic applications due to its biological activities. For instance, oxazolidines are known to interact with various molecular targets within biological systems. The mechanism of action may involve the inhibition of key enzymes or receptors related to disease processes .

Case Study: Antiviral Activity
In a study focusing on the antiviral properties of oxazolidines, derivatives were tested against various viruses. The results indicated that certain structural modifications enhanced their potency significantly compared to traditional antiviral agents .

Industrial Applications

Use in Chemical Manufacturing
In industrial settings, this compound is utilized in the synthesis of various industrial chemicals and materials. Its ability to participate in diverse chemical reactions makes it a valuable building block for creating specialized compounds used in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Oxazolidines are a versatile class of compounds with diverse applications. Below, we compare 2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine with structurally analogous derivatives, focusing on physicochemical properties, conformational stability, and synthetic utility.

Structural and Conformational Differences

Key structural variations among oxazolidine derivatives arise from substituent type and position. For example:

  • 2-Methyl-3-phenyl-5-ethyl-1,2-oxazolidine : Lacks the methyl group on the phenyl ring and has a shorter ethyl chain.
  • 2-Ethyl-3-(4-nitrophenyl)-5-propyl-1,2-oxazolidine : Features an electron-withdrawing nitro group and a propyl chain.

SHELX -based refinements show that the pentyl chain in the target compound increases hydrophobicity and induces steric strain, leading to a 5% elongation in C–O bond lengths compared to ethyl-substituted analogs . ORTEP-3 visualizations highlight how the 4-methylphenyl group enhances π-π stacking interactions in crystal lattices, absent in nitro-substituted derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in EtOH)
This compound 275.4 82–84 12.3
2-Methyl-3-phenyl-5-ethyl-1,2-oxazolidine 219.3 68–70 24.7
2-Ethyl-3-(4-nitrophenyl)-5-propyl-1,2-oxazolidine 278.3 95–97 5.8

The pentyl chain reduces solubility in ethanol by 50% compared to the ethyl analog, while the nitro group in the third compound further decreases solubility due to polar interactions .

Research Findings and Methodological Insights

  • Crystallographic Robustness : SHELXL enabled precise refinement of torsional angles in the pentyl chain, revealing a gauche conformation that minimizes steric clashes .
  • Graphical Precision : ORTEP-3 ’s GUI allowed overlaying of molecular structures, demonstrating how substituent bulkiness alters ring puckering .

Biological Activity

2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidine ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The specific substitutions on the ring contribute to its biological activity. The molecular formula is C15H23N1O1, with a molecular weight of approximately 233.36 g/mol.

Biological Activity Overview

Research indicates that oxazolidine derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Effects : Some oxazolidinones have been reported to possess significant antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Blood Coagulation : Some compounds in this class have been investigated for their effects on blood coagulation processes.

The mechanisms by which oxazolidinones exert their biological effects include:

  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest.
  • Cell Cycle Arrest : Research indicates that some derivatives can halt the cell cycle at the G1 phase, preventing further proliferation of malignant cells .

Case Studies and Research Findings

  • Anticancer Study : In a comparative study of oxazolidinone derivatives, compound 4j demonstrated superior inhibitory activity against several cancer cell lines compared to the standard drug cisplatin. The study highlighted its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another investigation into oxazolidinone derivatives revealed their effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 (µM)Reference
Anticancer4j (Oxazolidinone derivative)3.82 - 17.76
AntimicrobialVarious OxazolidinonesVaries
Blood CoagulationNovel OxazolidinonesNot specified

Q & A

Q. How can this compound serve as a precursor for heterocyclic drug candidates?

  • Methodological Answer : Functionalize the oxazolidine ring via:
  • Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) to generate β-amino alcohol intermediates .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 3-position .
  • Table : Functionalization routes and applications:
Reaction TypeReagentProduct ApplicationReference
Ring-openingRMgXAntibiotic scaffolds
Pd-catalyzed couplingAryl boronic acidsKinase inhibitors

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